(1-Methylpiperidin-3-yl)methanamine - 14613-37-7

(1-Methylpiperidin-3-yl)methanamine

Catalog Number: EVT-347047
CAS Number: 14613-37-7
Molecular Formula: C7H16N2
Molecular Weight: 128.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

[(3R,4S)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methyl 4-methylbenzenesulfonate

Compound Description: This compound features a piperidine ring in a chair conformation, with a 4-fluorophenyl group and a 4-methylbenzenesulfonate substituent attached to it. The dihedral angle between the aromatic rings is 47.01 (17)°. The paper primarily focuses on the structural characterization of this specific compound. []

N,N-Dimethyl-1-(5-methyl-2-arylimidazo[1,2-a]pyridin-3-yl)methanamines

Compound Description: This series of compounds was synthesized and evaluated for their antimicrobial activity. The research found that several compounds, specifically 4b, 4c, 4d, 4e, and 4j, exhibited significant activity against both bacterial and fungal strains. []

1-Methylpiperidin-4-yl α-hydroxy-α-(1-iodo-1-propen-3-yl)-α-phenylacetate (IPIP)

Compound Description: IPIP was investigated as a potential radioiodinated molecular probe with high affinity for the muscarinic receptor complex. It was synthesized in stereoisomeric forms (R and S), with the R-isomers exhibiting selectivity for the M1 muscarinic receptor subtype. IPIP was successfully radiolabeled with iodine-125, and in vivo studies suggested potential for imaging muscarinic receptors in the brain. []

(3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)methylamine

Compound Description: The research focuses on an improved process for synthesizing this compound. The synthesis involves a multistep reaction pathway, outlining a method for producing (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)methylamine with improved efficiency. []

tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methylcarbamate

Compound Description: The research delves into the structural analysis of this compound, primarily focusing on its crystal structure and conformational properties. []

1-(5-methyl-4H-pyrazol-3-yl)methanamines

Compound Description: This class of compounds was designed and synthesized as potential antibacterial agents. []

3-{(3R,4R)-4-methyl-3-[methyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amino]-piperidin-1-yl}-3-oxopropionitrile

Compound Description: This compound, along with its pharmaceutically acceptable salts, is highlighted for its potential use in the preparation of protein kinase inhibitors. [, ]

(3-chloro-4-fluorophenyl)(4-fluoro-4-(((2-(pyridin-2-yloxy)ethyl)amino)methyl)piperidin-1-yl)methanone (NLX-204)

Compound Description: This compound, NLX-204, was designed as a "biased agonist" for serotonin 5-HT1A receptors, specifically targeting ERK1/2 phosphorylation pathways. Preclinical studies demonstrated its high affinity for 5-HT1A receptors, selectivity over other receptors, and a favorable drug-like profile. NLX-204 robustly stimulated ERK1/2 phosphorylation in the rat cortex and showed potent antidepressant-like activity in behavioral tests. []

5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole

Compound Description: This compound is a key intermediate in synthesizing Naratriptan hydrochloride, a medication used to treat migraine headaches. The paper focuses on developing an improved and scalable process for its synthesis. []

N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy) phenylmethyl)carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103)

Compound Description: ACP-103 is described as a potent and efficacious 5-HT2A receptor inverse agonist. It exhibited high affinity for 5-HT2A receptors, selectivity over other receptors, and oral bioavailability in preclinical studies. Its pharmacological profile and behavioral effects in animal models suggest potential as an antipsychotic agent. []

2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane, 2-(Pyridin-3-yl)-1-azabicyclo[3.2.2]nonane, and 2-(pyridin-3-yl)-1-azabicyclo[3.2.1]octane

Compound Description: These three compounds are constrained analogs of anabasine, a naturally occurring nicotinic acetylcholine receptor (nAChR) ligand. These compounds were synthesized in both racemic and enantioselective forms. All three compounds showed high binding affinity to the alpha4beta2 nAChR subtype. []

C-(4,5,6-trimethoxyindan-1-yl)methanamine

Compound Description: This compound was designed as a conformationally restricted analog of mescaline, targeting the 5-HT2A receptor. It showed higher affinity and potency than mescaline at the 5-HT2A receptor. This compound fully substituted for LSD in drug discrimination studies, suggesting potential psychedelic properties. []

(4-Chloro-2,3-dihydro-1H-indene-2-yl)methanamine

Compound Description: This compound is synthesized from 4-chloro-1-indanone through a series of reactions, including bromination, cyanation, and reduction. []

N-(methylpiperidin-3-yl)-(indol-3-yl)propionamide and N-pyridinyl-(indol-3-yl)alkylamines

Compound Description: These compounds were synthesized and evaluated as potential serotonin uptake inhibitors. Among these, N-(methylpiperidin-3-yl)-(indol-3-yl)propionamide showed moderate inhibition, while N-pyridinyl-(indol-3-yl)alkylamines demonstrated high inhibitory activity on serotonin uptake. Notably, compounds 23 and 24 within the N-pyridinyl-(indol-3-yl)alkylamines series displayed high potency and selectivity for serotonin uptake over dopamine uptake. []

cis- and trans-3-Benzyl-1-methylpiperidin-4-yl Propanoates

Compound Description: The cis and trans isomers of 3-benzyl-1-methylpiperidin-4-yl propanoate were synthesized and tested for opioid activity. Interestingly, both isomers lack any opioid agonist or antagonist properties. []

1-(1-phenyl-1H-pyrazol-3-yl)methanamines

Compound Description: A series of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines were investigated as potential type II calcimimetics. These compounds were designed as ring-constrained analogs of R-568. Compound 15 within this series demonstrated efficacy in a rat model, indicating its potential as a therapeutic agent for secondary hyperparathyroidism. []

tert-Butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate (M4 compound)

Compound Description: The M4 compound was investigated for its potential protective effects against Alzheimer’s disease (AD). In vitro studies suggested that it could inhibit both β-secretase and acetylcholinesterase, potentially reducing amyloid beta (Aβ) aggregation. While it showed moderate protection of astrocytes against Aβ1-42-induced toxicity in vitro, in vivo studies in a scopolamine-induced AD model in rats did not yield significant results. []

(E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine

Compound Description: This study focuses on a novel method for synthesizing (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine at ambient temperature. []

1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600)

Compound Description: PF-06651600 was specifically designed as an orally active and selective inhibitor of Janus Kinase 3 (JAK3). It achieves selectivity by forming a covalent bond with Cys-909, a residue unique to JAK3. This high selectivity makes PF-06651600 a valuable tool for studying JAK3 signaling in humans. []

1-(4-fluorobenzyl)-3-(4-(2-hydroxy-2-methyl propoxy)benzyl)-1-(1-methylpiperidin-4-yl)urea (M1)

Compound Description: This study investigates the microbial transformation of pimavanserin, a drug used to treat Parkinson’s disease psychosis. Cunninghamella blakesleeana AS3.970 was identified as the most efficient strain for biotransformation. This process yielded ten unreported metabolites, including M1, the major metabolite formed through the hydroxylation of pimavanserin. Molecular docking simulations suggested that M1 exhibits binding characteristics to the 5-HT2A receptor similar to pimavanserin. []

(E)-1-(2-hydroxy-5-((4-hydroxypiperidin-1-yl)methyl)-4-methoxyphenyl)-3-(4-((4-methyl piperidin-1-yl)methyl)phenyl)prop-2-en-1-one (Compound 6f)

Compound Description: Compound 6f, a chalcone derivative, was designed to target VEGFR-2 and P-gp and evaluated for anticancer activity, particularly against cervical cancer. It showed significant antiproliferative activity against cervical cancer cell lines (HeLa and SiHa) with low toxicity toward normal cervical cells. Compound 6f inhibited VEGFR-2 phosphorylation, leading to suppressed cell proliferation and induced apoptosis in a concentration-dependent manner. []

Ursane-derived isothiocyanates

Compound Description: A series of ursane-derived isothiocyanates with varying distances between the isothiocyanate group (-NCS) and the triterpenoid core were synthesized. Reactions of these isothiocyanates with amines and ammonia yielded diverse terpene hybrids containing thioureas and N,S-heterocycles. The reactivity of these isothiocyanates was influenced by the distance of the -NCS group from the bulky triterpenoid core. []

2-{4-(t-Amino)-2-(but-2-yn-1-yl)}-1,3-benzothiazole derivatives

Compound Description: A series of 2-{4-(t-amino)-2-(but-2-yn-1-yl)}-1,3-benzothiazole derivatives, incorporating various cyclic amines, were synthesized and evaluated for their antimicrobial activity. This research demonstrated that the structure of the cyclic amine significantly influenced the antibacterial and antifungal activities of these derivatives. []

4-(1-methylpiperidin-1-ium-1-yl)butane-1-sulfonate (MPBS)

Compound Description: This research introduces MPBS as a novel morphology control additive (MCA) for improving the performance of organic solar cells (OSCs). The incorporation of MPBS into the cathode interlayer of OSCs enhances short-circuit current, fill factor, and overall power conversion efficiency. []

Properties

CAS Number

14613-37-7

Product Name

(1-Methylpiperidin-3-yl)methanamine

IUPAC Name

(1-methylpiperidin-3-yl)methanamine

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

InChI

InChI=1S/C7H16N2/c1-9-4-2-3-7(5-8)6-9/h7H,2-6,8H2,1H3

InChI Key

KEDTYNCWGSIWBK-UHFFFAOYSA-N

SMILES

CN1CCCC(C1)CN

Canonical SMILES

CN1CCCC(C1)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.